Cas no 102871-69-2 (2,5,8-trimethylquinoline)
2,5,8-trimethylquinoline Chemical and Physical Properties
Names and Identifiers
-
- 2,5,8-trimethylquinoline
- AB51613
- AGN-PC-01A9GC
- 2,5,8-Trimethyl-chinolin
- CTK8E3520
- 2,5,8-trimethyl-quinoline
- SureCN6177657
- BAPDDVZQIJZBPQ-UHFFFAOYSA-N
- SCHEMBL6177657
- CS-0439974
- 102871-69-2
- DTXSID60588930
- s10119
- MFCD09787532
- DB-058875
- AKOS006280556
- A896688
-
- MDL: MFCD09787532
- Inchi: 1S/C12H13N/c1-8-4-5-9(2)12-11(8)7-6-10(3)13-12/h4-7H,1-3H3
- InChI Key: BAPDDVZQIJZBPQ-UHFFFAOYSA-N
- SMILES: N1C(C)=CC=C2C(C)=CC=C(C)C=12
Computed Properties
- Exact Mass: 171.10500
- Monoisotopic Mass: 171.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89000
- LogP: 3.16000
2,5,8-trimethylquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5,8-trimethylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006322-5g |
2,5,8-Trimethylquinoline |
102871-69-2 | 95% | 5g |
$706.86 | 2023-09-04 | |
| Chemenu | CM145124-5g |
2,5,8-Trimethylquinoline |
102871-69-2 | 95% | 5g |
$805 | 2021-08-05 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00182-1g |
2,5,8-trimethylquinoline |
102871-69-2 | 97% | 1g |
1248.00 | 2021-07-09 | |
| Ambeed | A199747-1g |
2,5,8-Trimethylquinoline |
102871-69-2 | 95+% | 1g |
$847.0 | 2024-04-26 | |
| A2B Chem LLC | AD71099-250mg |
2,5,8-Trimethylquinoline |
102871-69-2 | 95% | 250mg |
$280.00 | 2024-04-20 | |
| A2B Chem LLC | AD71099-1g |
2,5,8-Trimethylquinoline |
102871-69-2 | 95% | 1g |
$662.00 | 2024-04-20 | |
| Chemenu | CM145124-1g |
2,5,8-Trimethylquinoline |
102871-69-2 | 95%+ | 1g |
$839 | 2023-11-26 | |
| abcr | AB213306-250 mg |
2,5,8-Trimethylquinoline |
102871-69-2 | 250mg |
€457.90 | 2023-05-06 | ||
| abcr | AB213306-1 g |
2,5,8-Trimethylquinoline |
102871-69-2 | 1g |
€1062.20 | 2023-05-06 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00182-1g |
2,5,8-trimethylquinoline |
102871-69-2 | 97% | 1g |
¥1248 | 2023-09-15 |
2,5,8-trimethylquinoline Suppliers
2,5,8-trimethylquinoline Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2,5,8-trimethylquinoline
Comprehensive Guide to 2,5,8-Trimethylquinoline (CAS No. 102871-69-2): Properties, Applications, and Market Insights
2,5,8-Trimethylquinoline (CAS No. 102871-69-2) is a specialized alkyl-substituted quinoline derivative that has garnered significant attention in pharmaceutical, agrochemical, and material science research. As a trimethylated quinoline compound, it serves as a versatile building block for synthesizing complex molecules due to its unique structural features. This article provides an in-depth exploration of its chemical properties, industrial applications, synthesis methods, and emerging trends in the global market.
The molecular structure of 2,5,8-trimethylquinoline features a quinoline backbone with three strategically positioned methyl groups at the 2, 5, and 8 positions. This specific substitution pattern enhances its lipophilicity and electron-donating properties, making it particularly valuable in medicinal chemistry applications. Recent studies highlight its potential as a precursor for anticancer agents and antimicrobial compounds, aligning with current research trends in drug discovery.
In the pharmaceutical sector, 2,5,8-trimethylquinoline derivatives have shown promise in addressing drug-resistant infections - a critical global health challenge. Researchers are investigating its modified forms as potential antibacterial agents against multi-drug resistant pathogens. The compound's structural versatility allows for various functional group additions, enabling the development of targeted therapies - a hot topic in precision medicine discussions.
Material scientists are exploring applications of 2,5,8-trimethylquinoline in organic electronics and photovoltaic materials. Its electron-rich aromatic system makes it suitable for developing organic semiconductors and light-emitting diodes (OLEDs). With the growing demand for sustainable energy solutions, this compound's potential in renewable energy technologies represents an exciting research frontier.
The synthesis of 2,5,8-trimethylquinoline typically involves Skraup synthesis or Friedländer condensation methods, with recent advances focusing on green chemistry approaches. Current research emphasizes catalyst optimization and solvent-free reactions to improve yield and reduce environmental impact - addressing the chemical industry's push toward sustainable manufacturing practices.
Market analysis indicates growing demand for 2,5,8-trimethylquinoline across Asia-Pacific pharmaceutical hubs, particularly in contract research organizations and specialty chemical manufacturers. The compound's price stability and consistent purity levels (typically ≥98%) make it attractive for high-value chemical synthesis. Industry reports suggest increasing applications in crop protection chemicals, responding to the global need for advanced agricultural solutions.
Quality control standards for 2,5,8-trimethylquinoline emphasize rigorous HPLC analysis and spectroscopic characterization (including 1H NMR and 13C NMR verification). Leading suppliers now provide analytical certificates with detailed impurity profiles, meeting the stringent requirements of pharmaceutical-grade materials. This transparency aligns with current industry demands for supply chain traceability in chemical procurement.
Emerging research explores the biological activity of 2,5,8-trimethylquinoline derivatives in neurological disorders, with preliminary studies suggesting potential in neuroprotective mechanisms. This connects with growing scientific interest in central nervous system therapeutics, particularly for age-related conditions. The compound's blood-brain barrier permeability characteristics make it a valuable scaffold for CNS drug development.
Storage and handling recommendations for 2,5,8-trimethylquinoline emphasize protection from moisture and oxidation, with optimal preservation in argon-filled containers at controlled temperatures. These protocols ensure long-term stability of the material, crucial for research institutions and manufacturers requiring consistent batch quality over extended periods.
Future prospects for 2,5,8-trimethylquinoline include potential applications in catalysis as a ligand precursor for transition metal complexes, and in advanced material science as a component of metal-organic frameworks (MOFs). These developments position the compound at the intersection of multiple high-growth technology sectors, ensuring continued scientific and commercial interest in this versatile quinoline derivative.
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